Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane
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Overview
Description
Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a 1,1,1-trichloro-4-phenylbut-3-yn-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane typically involves the reaction of trimethylsilanol with 1,1,1-trichloro-4-phenylbut-3-yn-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
Trimethylsilanol+1,1,1-trichloro-4-phenylbut-3-yn-2-olCatalystthis compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability or functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane involves its ability to form stable bonds with various substrates through its silicon-oxygen linkage. This allows it to act as a cross-linking agent in polymerization reactions or as a stabilizing agent in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilanol: A simpler organosilicon compound with similar reactivity.
Trimethylsilane: Lacks the oxygen linkage, resulting in different chemical properties.
Phenyltrimethylsilane: Contains a phenyl group but lacks the trichloro and butynyl groups.
Uniqueness
Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane is unique due to the presence of the trichloro and butynyl groups, which impart distinct reactivity and potential applications compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
52137-73-2 |
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Molecular Formula |
C13H15Cl3OSi |
Molecular Weight |
321.7 g/mol |
IUPAC Name |
trimethyl-(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxysilane |
InChI |
InChI=1S/C13H15Cl3OSi/c1-18(2,3)17-12(13(14,15)16)10-9-11-7-5-4-6-8-11/h4-8,12H,1-3H3 |
InChI Key |
YUBJUAVMUWUXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C#CC1=CC=CC=C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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